

Technical Guide: Spectroscopic Data & Characterization of 2,3-Dimethylpyridine 1-oxide

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Compound of Interest

Compound Name: 2,3-Dimethylpyridine 1-oxide

CAS No.: 22710-07-2

Cat. No.: B1307940

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Part 1: Executive Summary & Molecular Profile

2,3-Dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide) is a critical heterocyclic intermediate used in the synthesis of functionalized pyridines, pharmaceutical agents (e.g., proton pump inhibitors), and coordination complexes. Its spectroscopic signature is defined by the unique electronic influence of the N-oxide moiety, which introduces significant dipole moments and alters the electron density of the pyridine ring through competing inductive and resonance effects.

Chemical Identity

| Property | Data |
|---------------------|--|
| IUPAC Name | 2,3-dimethyl-1-oxidopyridin-1-ium |
| Common Name | 2,3-Lutidine N-oxide |
| CAS Registry Number | 22710-07-2 |
| Molecular Formula | C |
| | H |
| | NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–93 °C (Lit.) ^{[1][2]} |
| Solubility | Soluble in polar organic solvents (CHCl ₃ , MeOH, DMSO); slightly soluble in water. |

Part 2: Synthesis & Preparation Protocol

To ensure spectroscopic data validity, the purity of the analyte is paramount. The following protocol utilizes a standard oxidation pathway optimized for high yield and minimal side products.

Optimized Oxidation Protocol

Reagents: 2,3-Dimethylpyridine (2,3-Lutidine), Hydrogen Peroxide (30% aq.), Glacial Acetic Acid.

- Dissolution: Dissolve 10.7 g (0.1 mol) of 2,3-dimethylpyridine in 50 mL of glacial acetic acid in a round-bottom flask.
- Oxidation: Slowly add 15 mL of 30% H

O

dropwise while stirring.

- Reflux: Heat the mixture to 70–80 °C for 12 hours. Monitor via TLC (SiO₂; eluent MeOH/DCM 1:9) for the disappearance of the starting material.
- Work-up: Concentrate the solution under reduced pressure to remove acetic acid (azeotrope with water).

- Neutralization: Basify the residue with sat. Na

CO₃

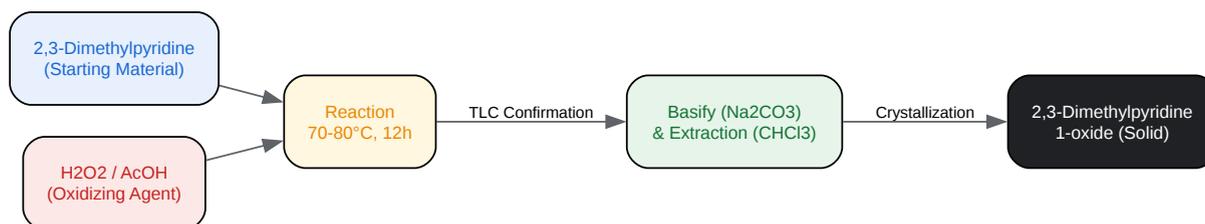
(aq) to pH 10 and extract with Chloroform (3 x 50 mL).

- Purification: Dry organic layer over anhydrous Na

SO₄

, filter, and evaporate. Recrystallize the solid from Acetone/Hexane or purify via vacuum distillation.

Workflow Visualization



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Figure 1: Step-by-step synthesis workflow for the N-oxidation of 2,3-lutidine.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7][8][9]

The N-oxide group exerts a dual electronic effect:

- Inductive Withdrawal (-I): Deshields the -positions (C2/C6).
- Resonance Donation (+M): Shields the -position (C4) and -positions (ortho/para to the oxygen).

In **2,3-dimethylpyridine 1-oxide**, the 2-methyl group sterically interacts with the oxygen, and the electronic push/pull results in distinct shifts compared to the parent pyridine.

H NMR Data (400 MHz, CDCl

)

Note: Assignments are based on substituent chemical shift (SCS) principles relative to 2,3-lutidine.

| Position | Proton | Chemical Shift (, ppm) | Multiplicity | Coupling (Hz) | Mechanistic Insight |
|----------|--------|-------------------------|----------------|---------------|---|
| H-6 | -H | 8.15 – 8.25 | Doublet (d) | | Deshielded by proximity to N -O ; inductive effect dominates. |
| H-4 | -H | 7.05 – 7.15 | Doublet (d) | | Shielded relative to pyridine due to back-donation (+M) from Oxygen. |
| H-5 | -H | 6.90 – 7.00 | DD / Multiplet | | Least affected; typically appears as a complex multiplet. |
| 2-CH | Methyl | 2.50 – 2.55 | Singlet (s) | - | Deshielded significantly vs. parent (2.3 ppm) due to positive charge on Nitrogen. |
| 3-CH | Methyl | 2.25 – 2.30 | Singlet (s) | - | Minimal shift change from |

parent
pyridine.

C NMR Data (100 MHz, CDCl₃)

| Carbon | Type | Shift (, ppm) | Assignment Logic |
|--------|------------|----------------|--|
| C-2 | Quaternary | 146.0 – 148.0 | -carbon bearing methyl; strongly deshielded. |
| C-6 | CH | 137.0 – 139.0 | -carbon; deshielded but less than C-2 due to lack of methyl. |
| C-3 | Quaternary | 133.0 – 135.0 | -carbon bearing methyl. |
| C-4 | CH | 124.0 – 126.0 | -carbon; shielded by resonance. |
| C-5 | CH | 122.0 – 123.0 | -carbon; shielded. |
| 2-CH | Methyl | 16.0 – 18.0 | Attached to electron-deficient C-2. |
| 3-CH | Methyl | 19.0 – 20.0 | Standard aromatic methyl shift. |

Infrared (IR) Spectroscopy[10]

The diagnostic feature of this compound is the N-O stretching vibration.[3][4] Unlike carbonyls, this bond has partial double-bond character but is highly polar.

| Functional Group | Wavenumber (cm ⁻¹) | Intensity | Notes |
|-------------------|--------------------------------|-----------|---|
| N–O Stretch | 1240 – 1280 | Strong | Diagnostic peak. Absence confirms reduction to pyridine. |
| C=C / C=N Stretch | 1580 – 1610 | Medium | Aromatic ring breathing modes. |
| C–H Stretch | 3000 – 3100 | Weak | Aromatic C-H. |
| C–H Stretch | 2900 – 2980 | Medium | Aliphatic C-H (Methyl groups). |

Mass Spectrometry (MS)[3]

Mass spectrometry of alkyipyridine N-oxides reveals a specific "McLafferty-like" rearrangement known as the

-hydrogen abstraction.

- Molecular Ion (M

):

123 (Base peak or high intensity).

- [M – 16]

:

107. Loss of Oxygen (atomic). Characteristic of N-oxides.

- [M – 17]

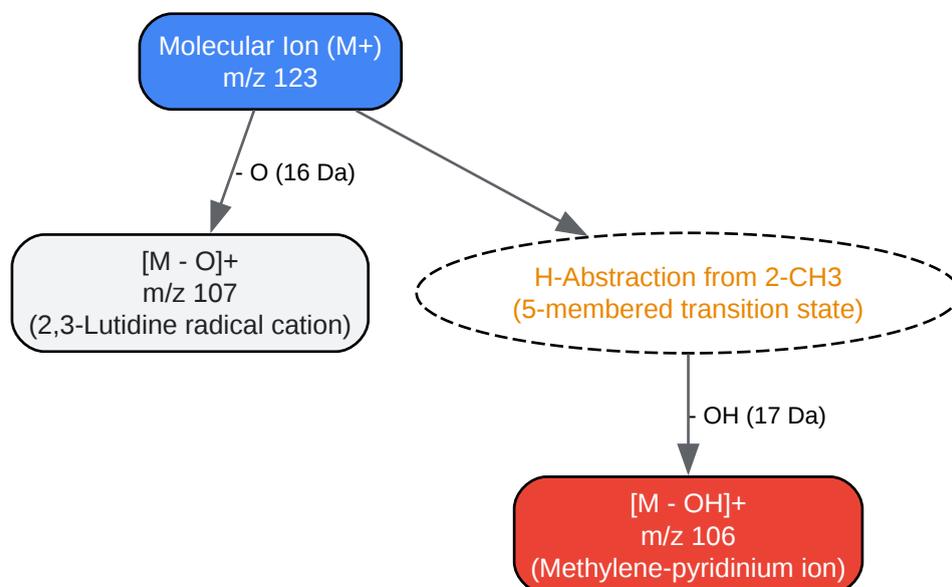
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106. Loss of OH. Critical Mechanistic Marker.

- Mechanism:[5] The N-oxide oxygen abstracts a hydrogen from the

-methyl group (2-CH₃), followed by the elimination of the hydroxyl radical (OH). This pathway is highly favored in 2-alkylpyridine N-oxides.

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways including the diagnostic loss of OH radical.

Part 4: References

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